(R)-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with thiophene-3-carboxaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and chiral catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amino acid moiety allow it to form specific interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Amino-3-(thiophen-2-yl)propanoic acid
Uniqueness
®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its chiral nature and the specific position of the thiophene ring. This structural uniqueness allows it to interact differently with biological targets compared to other similar compounds, providing distinct advantages in various applications.
Properties
IUPAC Name |
(2R)-2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKLOOCZNQENR-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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